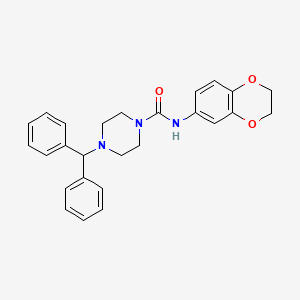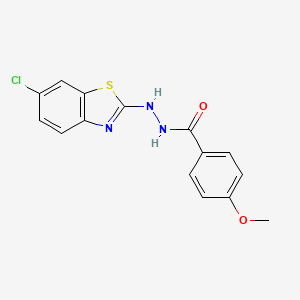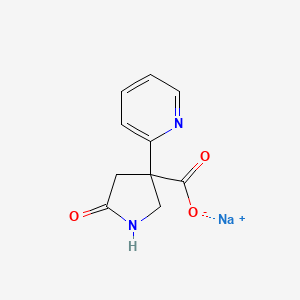
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(diphenylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(diphenylmethyl)piperazine-1-carboxamide, often referred to as NBDPC, is an organic compound that is used in various scientific applications. It has been used in the synthesis of various compounds, as a reagent in laboratory experiments, and as a compound in the study of biological and physiological effects. NBDPC is a highly versatile compound, and its use in scientific research has been growing due to its many advantages and potential future directions.
Applications De Recherche Scientifique
Therapeutic and Pharmacological Insights
Piperazine derivatives have been extensively studied for their pharmacological properties. These compounds exhibit a range of activities, such as antimicrobial, anticancer, and anxiolytic effects. For instance, piperazine-based molecules have been reported to possess anti-mycobacterial properties against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020). Additionally, piperazine rings are found in many biologically active compounds that are used as antipsychotics, such as thiothixene and pimozide, and in treatments for schizophrenia and other psychotic disorders (Verma & Kumar, 2017).
Potential in Water Treatment and Desalination
The structural versatility of piperazine derivatives extends their application to environmental technologies, particularly in water treatment and desalination. For example, semi-aromatic polyamide thin-film composite membranes, prepared through interfacial polymerization involving piperazine, have shown promise in reverse osmosis (RO) and nanofiltration (NF) for water softening and purification (Gohil & Ray, 2017).
Implications for Supramolecular Chemistry
The supramolecular self-assembly behavior of benzene-1,3,5-tricarboxamides (BTAs), related to piperazine derivatives, demonstrates their utility in nanotechnology and polymer processing. These compounds self-assemble into nanometer-sized structures, stabilized by hydrogen bonding, which could be harnessed for designing novel materials with specific properties (Cantekin, de Greef, & Palmans, 2012).
Contribution to Health and Nutrition
Compounds like benzoxazinoids, which share structural features with piperazine derivatives, have been identified in cereals and are suggested to have health-protecting properties. They may contribute to the pharmacological effects of wholegrain consumption, including antimicrobial and anticancer activities, underscoring the potential of these compounds in functional foods and nutrition (Adhikari et al., 2015).
Propriétés
IUPAC Name |
4-benzhydryl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-26(27-22-11-12-23-24(19-22)32-18-17-31-23)29-15-13-28(14-16-29)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,19,25H,13-18H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFQWKKDMYKRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(diphenylmethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2750952.png)

![1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2750956.png)
![1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2750960.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2750961.png)



![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2750967.png)
![1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one](/img/structure/B2750968.png)
![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)
methanone](/img/structure/B2750971.png)
![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)